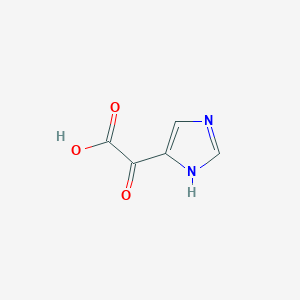

1H-imidazol-4-yl(oxo)acetic acid

Description

Significance of 1H-Imidazol-4-yl(oxo)acetic Acid within Imidazole (B134444) Metabolism Pathways

This compound is a metabolite in an alternative pathway of histidine catabolism. The main pathway for histidine breakdown proceeds via the enzyme histidase (also known as histidine ammonia-lyase) to form urocanic acid. nih.gov However, when the histidase pathway is impaired or saturated, the transamination of histidine becomes more prominent.

In this alternative route, histidine undergoes transamination, a reaction that transfers its alpha-amino group to an alpha-keto acid, to form imidazolepyruvic acid. This compound is then formed from imidazolepyruvic acid, likely through an oxidative process. The accumulation of metabolites from this alternative pathway, including imidazolepyruvic acid and subsequently this compound, is particularly significant in certain metabolic disorders. For instance, in the genetic condition histidinemia, a deficiency in the histidase enzyme leads to elevated levels of histidine in the blood and urine. Consequently, the transamination pathway becomes a major route for histidine catabolism, resulting in the increased production and excretion of imidazolepyruvic acid and its derivatives.

The imidazole ring of histidine and its metabolites plays a crucial role in various physiological processes, including buffering and metal ion chelation. hmdb.ca The metabolic fate of the imidazole ring is therefore of significant biochemical interest.

Structural Framework and Theoretical Considerations for this compound Reactivity

The structure of this compound, an α-keto acid, dictates its chemical reactivity. The molecule possesses several key functional groups that influence its behavior in chemical and biological systems: the imidazole ring, the α-keto group, and the carboxylic acid group.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. nih.govnih.gov One nitrogen atom is pyrrole-like and the other is pyridine-like. This configuration makes the imidazole ring amphoteric, meaning it can act as both an acid and a base. The pyridine-like nitrogen is basic and can be protonated, while the pyrrole-like nitrogen is weakly acidic. The aromatic nature of the ring provides it with a degree of stability.

The α-keto acid functionality is characterized by a ketone group adjacent to a carboxylic acid. This arrangement makes the α-carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov The two adjacent carbonyl groups in the α-keto acid moiety are electron-withdrawing, which increases the acidity of the carboxylic acid proton. The reactivity of α-keto acids is well-established, and they can undergo various reactions such as decarboxylation, transamination, and condensation. nih.govstackexchange.com For instance, the reaction of an α-keto acid with an amino acid can lead to the formation of a Strecker aldehyde through a series of imine intermediates. nih.gov

From a theoretical standpoint, computational studies on imidazole derivatives and α-keto acids provide insights into the reactivity of this compound. nih.govmdpi.comnih.gov The electron distribution in the molecule would be significantly influenced by the electron-withdrawing nature of the oxo and carboxylic acid groups, which would, in turn, affect the aromaticity and nucleophilicity of the imidazole ring. The presence of multiple functional groups allows for a range of potential intermolecular interactions, including hydrogen bonding, which are important in biological recognition processes.

Compound Properties

| Property | Value | Source |

| IUPAC Name | 2-(1H-imidazol-4-yl)-2-oxoacetic acid | nih.gov |

| Molecular Formula | C5H4N2O3 | nih.gov |

| Molecular Weight | 140.10 g/mol | nih.gov |

| CAS Number | 295345-28-7 | nih.gov |

| PubChem CID | 1796254 | nih.gov |

Related Compounds in Histidine Metabolism

| Compound Name | Role in Pathway |

| L-Histidine | Precursor amino acid |

| Imidazolepyruvic acid | Direct precursor to this compound |

| Urocanic acid | Product of the primary histidine catabolic pathway |

| Imidazoleacetic acid | A related metabolite in histidine catabolism |

Structure

2D Structure

3D Structure

Properties

CAS No. |

295345-28-7 |

|---|---|

Molecular Formula |

C5H4N2O3 |

Molecular Weight |

140.10 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2H,(H,6,7)(H,9,10) |

InChI Key |

RPVXUSIQSQEAFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C(=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1h Imidazol 4 Yl Oxo Acetic Acid

Strategies for the Chemical Synthesis of 1H-Imidazol-4-yl(oxo)acetic Acid

The chemical synthesis of this compound is a multi-step process that often involves the initial construction of the imidazole (B134444) ring followed by functional group manipulations. Various strategies have been developed for the synthesis of the core imidazole structure, which can then be further elaborated to the target oxoacetic acid.

Convergent and Divergent Synthesis Routes

The synthesis of the imidazole-4-carboxylic acid scaffold, a key precursor to this compound, can be approached through both convergent and divergent strategies.

Convergent synthesis involves the assembly of the imidazole ring from simpler, pre-functionalized fragments. A common approach is the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a method that has been a cornerstone of imidazole synthesis for over a century. baranlab.org Modern variations of this approach offer improved yields and conditions. For instance, microwave-assisted one-pot multicomponent reactions of 1,2-diaza-1,3-dienes with amines and aldehydes can efficiently produce diversely functionalized imidazole-4-carboxylates. acs.orgnih.gov

Divergent synthesis , on the other hand, starts with a pre-formed imidazole ring and introduces the desired functional groups. A notable example is the direct carboxylation of imidazole. This can be achieved by reacting imidazole with carbon dioxide in the presence of an alkali metal carbonate or hydroxide (B78521) at elevated temperatures and pressures, yielding imidazole-4(5)-monocarboxylic acid. youtube.comgoogle.com This method provides a direct route to a key intermediate.

Another divergent approach involves the functionalization of the C4 position of the imidazole ring. This can be challenging due to the reactivity of other positions. However, methods using protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, allow for the regioselective arylation of the C4 and C5 positions, which can then be further modified. acs.org

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of synthesizing 4-substituted imidazoles. The choice of synthetic route and reaction conditions can dictate the position of substitution on the imidazole ring.

Several methods have been developed to achieve high regioselectivity. For example, a short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been reported, involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org Another strategy for regioselective synthesis involves the sequential reaction of allenyl sulfonamides with amines, where the substitution pattern of the resulting imidazole is dependent on the substituents on the nitrogen atoms. nih.gov

Domino reactions have also been employed for the regioselective synthesis of 1,2,4-trisubstituted imidazoles. These one-pot reactions, mediated by a base, proceed through the reaction of an amidine with a phenacyl bromide followed by in situ N-alkylation of the imidazole intermediate. tandfonline.com

While stereoselectivity is not a factor in the synthesis of the achiral this compound itself, it becomes relevant when considering the synthesis of chiral derivatives or intermediates. For instance, the synthesis of enantiopure 5,5-disubstituted-4-imidazolones has been achieved from enantiopure diamides.

Catalytic Methods for the Preparation of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Several catalytic methods have been applied to the synthesis of the imidazole core and its derivatives.

Recent advances have highlighted the use of various catalysts for imidazole synthesis. nih.gov These include both metal-based and organocatalysts. For example, the oxidation of the imidazole ring can be influenced by catalysts. acs.org Imidazole-functionalized polyoxometalates have been shown to be effective heterogeneous catalysts for the oxidation of related furan (B31954) derivatives using atmospheric oxygen. acs.org

Microwave-assisted synthesis, often in the presence of a catalyst, has emerged as a powerful tool for the rapid and efficient construction of imidazole rings. acs.orgnih.gov For instance, the synthesis of 4,5-disubstituted imidazoles can be achieved through a solventless microwave-assisted condensation of 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate. organic-chemistry.org

The conversion of the precursor, imidazole-4-carboxylic acid, to the target this compound would typically involve an oxidation step. While specific catalytic methods for this direct transformation are not extensively reported in the literature, general methods for the oxidation of α-carbon atoms adjacent to a carboxylic acid or a heterocyclic ring could be applicable.

Biocatalytic Synthesis Approaches for this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell biocatalysts can provide direct routes to complex molecules from simple precursors under mild conditions.

Enzyme-Mediated Transformations from Precursor Compounds (e.g., L-Histidine)

A promising biocatalytic route to a direct precursor of this compound starts from the readily available amino acid, L-histidine. This transformation is mediated by enzymes that can deaminate L-histidine to form imidazole-4-pyruvic acid (IPA). acs.orgrsc.orgnih.gov IPA is an α-keto acid that is structurally very similar to the target compound.

The key enzyme in this process is an L-amino acid deaminase (L-AAD). Specifically, a membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris has been successfully expressed in Escherichia coli to create a whole-cell biocatalyst for this conversion. acs.orgnih.gov This enzyme catalyzes the oxidative deamination of L-histidine, directly yielding imidazole-4-pyruvic acid.

The metabolic pathway for the degradation of L-histidine in organisms like rats also involves the formation of imidazolylpyruvate, catalyzed by the enzyme histidine-pyruvate aminotransferase. tandfonline.com This natural pathway further underscores the feasibility of an enzyme-based synthesis.

The following table summarizes the key enzymatic transformation:

| Precursor | Enzyme | Product | Organism/System |

| L-Histidine | L-Amino Acid Deaminase (mL-AAD) | Imidazole-4-pyruvic acid | E. coli expressing gene from Proteus vulgaris acs.orgnih.gov |

| L-Histidine | Histidine-pyruvate aminotransferase | Imidazolylpyruvate | Rat liver tandfonline.com |

Optimization of Biocatalytic Reaction Conditions and Whole-Cell Biocatalysts

To enhance the efficiency of the biocatalytic synthesis, optimization of reaction conditions and the biocatalyst itself is crucial. Research has focused on improving the yield of imidazole-4-pyruvic acid from L-histidine using whole-cell biocatalysts.

The use of whole-cell biocatalysts offers several advantages over isolated enzymes, including increased enzyme stability and the elimination of the need for costly enzyme purification. The recombinant E. coli cells expressing the mL-AAD from Proteus vulgaris have been shown to be effective for this transformation. acs.orgnih.gov

Optimization studies have identified key parameters that influence the reaction yield. These include the concentration of the substrate (L-histidine), pH, temperature, and reaction time. Under optimized conditions, a significant conversion of L-histidine to imidazole-4-pyruvic acid can be achieved. For the subsequent conversion of the related intermediate imidazole-4-pyruvic acid (IPA) to imidazole-4-acetic acid (IAA), a yield of 69.9% has been reported from an initial 50 mM L-histidine concentration. acs.orgnih.gov

Immobilization of the whole-cell biocatalyst is another strategy to improve its operational stability and reusability, which is particularly important for potential industrial applications. Immobilized transaminase biocatalysts have been successfully used in continuous-flow kinetic resolutions, demonstrating the potential of this technology.

The development of these biocatalytic methods provides a more sustainable and potentially cost-effective route to imidazole derivatives compared to traditional chemical synthesis. nih.gov

Environmental and Economic Advantages of Biocatalytic Routes in Research

The pursuit of greener and more sustainable chemical processes has led to the exploration of biocatalysis as a viable alternative to traditional synthetic methods. mdpi.com In the context of producing imidazole derivatives, biocatalytic routes offer significant environmental and economic benefits, positioning them as a promising approach for both research and industrial applications. researchgate.netresearchgate.net

Traditional chemical syntheses often involve multiple steps, the use of hazardous reagents, and the generation of significant waste, contributing to environmental pollution. researchgate.net In contrast, biocatalytic processes, which utilize enzymes or whole-cell systems, can often achieve the desired transformation in a single, efficient step. researchgate.net This reduction in the number of synthetic steps inherently leads to less waste and lower energy consumption. mdpi.com

From an economic standpoint, the use of amino acids as starting materials for the production of corresponding α-keto acids is considered both efficient and cost-effective. researchgate.net While the initial investment in biocatalyst development and optimization can be a factor, the long-term benefits of higher yields, reduced downstream processing costs, and the use of renewable raw materials often outweigh these initial expenditures. mdpi.com The immobilization of biocatalysts, for instance, can enhance their recyclability, further improving the economic feasibility of the process. researchgate.net

The advantages of biocatalytic routes in the synthesis of related imidazole compounds are summarized in the table below.

| Advantage | Description | Supporting Research Insights |

| Environmental | Reduces environmental pollution by minimizing hazardous waste and byproducts compared to traditional multi-step chemical synthesis. researchgate.netresearchgate.net | Biocatalytic methods are highlighted as being more eco-friendly. researchgate.net Green chemistry principles advocate for catalytic reagents and the prevention of waste, both of which are central to biocatalysis. mdpi.com |

| Economic | Offers a more cost-effective production method, particularly for large-scale applications, due to fewer steps and potentially higher yields. researchgate.net | The use of readily available amino acids as starting materials contributes to the economic viability. researchgate.net |

| Efficiency | Enables efficient one-step biotransformation processes, simplifying the overall synthesis. researchgate.net | Optimized reaction conditions in biocatalytic systems have led to the successful production of related α-keto acids from amino acids. researchgate.net |

Derivatization and Functionalization of this compound

The strategic derivatization and functionalization of this compound are crucial for the development of molecular tools used in research. These modifications allow for the fine-tuning of the molecule's properties to create specialized probes for various scientific investigations. researchgate.netresearchgate.net

The imidazole ring within this compound is a prime target for modification to create research probes. Synthetic design allows for the introduction of various substituents and electronic variations, which can impart specific functionalities, such as fluorescence. researchgate.net This strategy is instrumental in developing highly sensitive and selective molecular sensors. researchgate.net For instance, the synthesis of a series of 1,4-bis(5-phenyl-1H-imidazol-4-yl)benzene fluorophores demonstrates how broad synthetic derivatization can lead to sensor molecules capable of detecting specific ions, like mercury(II). researchgate.net The design of such probes often involves creating molecules with extended π-conjugation to achieve desired photophysical properties. researchgate.net

The synthesis of analogs of this compound is a powerful approach for conducting mechanistic investigations and for the discovery of new bioactive compounds. nih.gov By systematically altering the structure of the parent compound, researchers can probe its interactions with biological targets and elucidate its mechanism of action. For example, the design and synthesis of a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives led to the identification of potent multi-targeted kinase inhibitors. nih.gov These studies often involve creating a library of related compounds and evaluating their biological activities to establish structure-activity relationships. nih.govnih.gov The development of chemoselective probes, which can selectively label molecules based on their chemical reactivity, is another important application of synthetic derivatization in this context. researchgate.net

The following table provides examples of derivatization strategies and their applications in research.

| Derivatization Strategy | Target Moiety | Application | Example Research Area |

| Introduction of Fluorophores | Imidazole Ring | Development of fluorescent sensors for ion detection. researchgate.net | Environmental monitoring and bio-sensing. researchgate.net |

| Esterification/Amidation | Oxoacetic Acid | Synthesis of key intermediates for further chemical transformations. beilstein-journals.orgnih.govresearchgate.net | Pharmaceutical synthesis. sciforum.net |

| Synthesis of Pyrazole Derivatives | Imidazole Ring | Creation of kinase inhibitors for mechanistic studies. nih.gov | Cancer research and drug discovery. nih.gov |

| Attachment of Amino Acids | Oxoacetic Acid | Generation of novel bioactive conjugates. nih.gov | Development of anticancer agents. nih.gov |

Biochemical Pathways and Enzymatic Interactions Involving 1h Imidazol 4 Yl Oxo Acetic Acid

Biosynthesis and Catabolism of 1H-Imidazol-4-yl(oxo)acetic Acid in Biological Systems

The formation and subsequent breakdown of this compound, also known as imidazole-4-pyruvic acid (IPA), are critical steps in the metabolic fate of L-histidine. These processes are mediated by specific enzymatic activities within various biological systems.

Precursor Compounds and Enzymatic Pathways for Formation (e.g., L-Amino Acid Deaminase Activity)

The primary precursor for the biosynthesis of this compound is the amino acid L-histidine . nih.gov The principal enzymatic pathway for this conversion is through oxidative deamination, a reaction catalyzed by L-amino acid deaminases (LAADs) or L-amino acid oxidases (LAAOs). wikipedia.orgmdpi.comnih.gov These flavoenzymes stereospecifically act on L-amino acids to produce the corresponding α-keto acid, ammonia, and, in the case of LAAOs, hydrogen peroxide. nih.govnih.gov

L-amino acid deaminase from Proteus vulgaris has been effectively used in a whole-cell biocatalyst system to convert L-histidine into imidazole-4-pyruvic acid (IPA). researchgate.netresearchgate.net This process represents a significant biosynthetic route to this compound. Another major metabolic route for L-histidine involves non-oxidative deamination by histidine ammonia-lyase (HAL), which produces urocanic acid. worthington-biochem.comnih.gov

The formation of this compound from L-histidine can be summarized in the following reaction:

L-Histidine + O₂ → this compound + NH₃ + (H₂O₂ by LAAO)

A study utilizing recombinant E. coli expressing a membrane-bound L-amino acid deaminase from Proteus vulgaris demonstrated the time-dependent conversion of L-histidine to imidazole-4-pyruvic acid. The concentration of the product, measured by absorbance, increased as the concentration of the L-histidine substrate decreased over time. researchgate.net

Degradative Pathways and Further Metabolites (e.g., conversion to Imidazole-4-acetic acid)

Once formed, this compound can be further metabolized through various degradative pathways. One significant pathway involves its conversion to other imidazole-containing compounds. For instance, in rat liver preparations, imidazolylpyruvate can be reduced to form imidazolyl-lactate . nih.gov This reaction is catalyzed by an imidazolyl-lactate-NAD+ oxidoreductase, which is believed to be the same enzyme as L-lactate dehydrogenase. nih.gov

Furthermore, studies on the degradation of L-histidine in rats have shown the formation of imidazolylpyruvate, which can then be converted to both imidazolyl-lactate and imidazolylpropionate . nih.gov The formation of imidazolylpropionate is thought to be largely carried out by the gut flora. nih.gov

Another potential metabolite is imidazole-4-acetic acid . nih.gov While the direct enzymatic conversion of this compound to imidazole-4-acetic acid is not extensively detailed in the available literature, it is a plausible step via oxidative decarboxylation. The degradation of imidazole (B134444) rings can also occur, leading to the opening of the heterocyclic ring and the formation of various smaller molecules, such as acetic acid and amides, though this is more related to the breakdown of the imidazole structure itself rather than a specific catabolic pathway for this compound. ntnu.no

Enzymatic Catalysis and Mechanistic Studies with this compound

The enzymes that interact with this compound, primarily L-amino acid deaminases and oxidases, have been the subject of significant research to understand their structure, function, and catalytic mechanisms.

Kinetic and Thermodynamic Parameters of Enzymatic Reactions

The kinetic parameters of L-amino acid deaminases and oxidases vary depending on the specific enzyme and substrate. For L-amino acid deaminase from Proteus mirabilis (PmiLAAD), studies have focused on engineering the enzyme to improve its catalytic efficiency and broaden its substrate specificity. mdpi.com While specific kinetic values for the conversion of L-histidine to this compound are not always readily available in comparative tables, the general principles of Michaelis-Menten kinetics apply. The Michaelis constant (Kₘ) reflects the enzyme's affinity for the substrate, and the catalytic constant (kcat) represents the turnover number.

Mutational studies on PmiLAAD have shown that altering residues in the substrate channel can significantly impact the enzyme's affinity for different amino acid substrates, including acidic ones like L-aspartate, by changing the electrostatic environment. mdpi.com For example, the E417K mutant of PmiLAAD showed a significantly decreased Kₘ for L-aspartate, indicating increased affinity. mdpi.com This highlights the potential for tuning the enzyme's kinetic properties for specific substrates like L-histidine.

A study on histidine ammonia-lyase from Geobacillus kaustophilus provides an example of detailed kinetic analysis for an enzyme acting on L-histidine, with a determined Kₘ of 7.99 mM and a kcat of 20.27 s⁻¹ for its natural substrate. nih.gov While this is not a deaminase, the data illustrates the type of kinetic parameters determined for enzymes in this metabolic area.

Structural Biology of Enzyme-1H-Imidazol-4-yl(oxo)acetic Acid Complexes

Structural studies of L-amino acid oxidase from Calloselasma rhodostoma show a protomer consisting of three domains: an FAD-binding domain, a substrate-binding domain, and a helical domain. nih.gov The interface between the substrate-binding and helical domains forms a long funnel that provides access to the active site. nih.gov Within the active site, specific residues such as Arg90 and Gly464 are proposed to form hydrogen bonds with the substrate. nih.gov

While a specific crystal structure of an enzyme in complex with this compound is not highlighted in the provided search results, the structures of these enzymes with other ligands and substrate analogs provide a strong model for how this compound would bind. The imidazole ring would likely be positioned in a hydrophobic pocket, with the carboxylate and oxo groups forming key interactions with active site residues to facilitate the enzymatic reaction. The stereospecificity of these enzymes is explained by a mirror-symmetrical relationship between the substrate-binding sites of L- and D-amino acid oxidases. nih.gov

Role of this compound in Metabolic Regulation and Signaling Pathways (excluding clinical outcomes)

Involvement in Amino Acid Metabolism

This compound is a product of the oxidative deamination of D-histidine, a reaction catalyzed by the FAD-containing enzyme D-amino-acid oxidase (DAAO) (EC 1.4.3.3). nih.gov The reaction proceeds as follows:

D-Histidine + O₂ + H₂O → this compound + NH₃ + H₂O₂

DAAO is a peroxisomal flavoenzyme that plays a role in the metabolism of D-amino acids. nih.govresearchgate.net While most studies on DAAO have focused on its activity towards other D-amino acids like D-serine, particularly in the central nervous system, its ability to process D-histidine indicates a role in the metabolic pathways of this amino acid. nih.govnih.gov The enzymatic production of this compound is a key step in the breakdown of D-histidine.

Kinetic data for this reaction has been determined in the nematode Caenorhabditis elegans, providing insight into the efficiency of this metabolic conversion.

Table 1: Kinetic Parameters of D-Amino-Acid Oxidase with D-Histidine as a Substrate in C. elegans

| Parameter | Value |

|---|---|

| Kcat | 37.0 s⁻¹ |

| Km | 8.3 mM |

Data sourced from Sabio-RK database.

Potential Influence on Cerebral Carbohydrate Metabolism

While direct studies on the metabolic effects of this compound are limited, research on the closely related compound, imidazole-4-acetic acid (IMA), provides valuable insights. Intravenous administration of IMA in rats has been shown to impact cerebral carbohydrate metabolism. nih.gov

Table 2: Effects of Imidazole-4-acetic Acid (IMA) on Cerebral Metabolites in Rats

| Metabolite | Observed Change | Implied Metabolic Effect |

|---|---|---|

| Pyruvate | Decrease | Suppression of Glycolysis |

| Lactate | Decrease | Suppression of Glycolysis |

| Alpha-ketoglutarate | Decrease | Alteration in Citric Acid Cycle |

| Malate | Decrease | Alteration in Citric Acid Cycle |

| Glucose | Increase | Reduced Glycolytic Flux |

| Phosphocreatine | Increase | State of Cerebral Depression |

Based on findings from a study on the effects of IMA on rat brain metabolism. nih.gov

Given the structural similarity between IMA and this compound, it is plausible that the latter could exert similar effects on energy metabolism within the brain. However, direct experimental evidence for this is currently lacking.

Role in Signaling Pathways

There is currently no direct evidence to suggest that this compound plays a significant role as a signaling molecule. Its primary known function is as a metabolic intermediate in the degradation of D-histidine. The broader family of imidazole-containing compounds, such as histidine and purines, are well-established as having critical roles in cellular signaling and as components of cofactors. wikipedia.org For instance, the imidazole group of histidine is a key catalytic moiety in many enzymes. wikipedia.org However, the specific contribution of this compound to signaling cascades has not been elucidated.

Spectroscopic Characterization and Computational Modeling of 1h Imidazol 4 Yl Oxo Acetic Acid in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for probing their conformational dynamics. For 1H-imidazol-4-yl(oxo)acetic acid and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provides a comprehensive analytical toolkit.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for structural elucidation. nih.gov

Isotopic Labeling Studies: To simplify complex spectra, especially in larger biomolecular systems or to probe specific metabolic pathways, isotopic labeling with ¹³C, ¹⁵N, and ²H is employed. sigmaaldrich.comnih.gov For instance, uniform ¹³C and ¹⁵N labeling of this compound, by providing ¹³C-¹³C and ¹³C-¹⁵N correlations, would facilitate the unambiguous assignment of all carbon and nitrogen resonances in the molecule. Site-specific labeling, such as introducing a ¹³C-labeled carbonyl group, can be used to study the local electronic environment and reactivity of that particular functional group. sigmaaldrich.com Deuteration, particularly at non-labile C-H positions, can simplify ¹H NMR spectra and is a valuable tool for studying molecular dynamics. nih.gov

Structural Confirmation of Derivatives: In the synthesis of derivatives, such as esters or amides of this compound, NMR is crucial for verification. For example, in the formation of an ethyl ester derivative, the appearance of a characteristic quartet and triplet in the ¹H NMR spectrum, corresponding to the -CH₂- and -CH₃ groups of the ethyl moiety, respectively, along with shifts in the resonances of the imidazole (B134444) ring protons, would confirm the successful esterification.

Below is a hypothetical ¹H NMR data table for this compound, illustrating the expected chemical shifts.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (imidazole) | ~8.2 | s | - |

| H-5 (imidazole) | ~7.8 | s | - |

| -NH (imidazole) | ~13.0 | br s | - |

| -COOH | ~10.5 | br s | - |

| This is a representative table based on similar imidazole compounds. Actual values may vary depending on the solvent and experimental conditions. |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure through fragmentation analysis. nih.gov It is also a key technology in metabolomics for the large-scale study of small molecules in biological systems. hmdb.ca

Metabolomic Profiling: this compound is a potential metabolite in various biological pathways. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to detect and quantify this compound in complex biological matrices like urine or plasma. The accurate mass measurement provided by techniques such as Time-of-Flight (TOF) or Orbitrap MS allows for the confident identification of the compound based on its elemental formula (C₅H₄N₂O₃). nih.gov

Reaction Monitoring: During the synthesis of this compound or its derivatives, LC-MS can be used to monitor the progress of the reaction by tracking the disappearance of reactants and the appearance of the product peak with its expected mass-to-charge ratio (m/z).

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion of this compound would be subjected to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO₂ (44 Da) from the carboxylic acid group and CO (28 Da) from the keto group. Cleavage of the bond between the carbonyl groups could also occur. libretexts.orglibretexts.orgmiamioh.edu

A table of expected major mass spectrometric fragments for this compound is presented below.

| m/z | Proposed Fragment | Formula |

| 140 | [M]⁺ | [C₅H₄N₂O₃]⁺ |

| 96 | [M - CO₂]⁺ | [C₄H₄N₂O]⁺ |

| 68 | [M - CO₂ - CO]⁺ | [C₃H₄N₂]⁺ |

| This is a representative table of plausible fragmentation patterns. |

Functional Group Identification: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present. A broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Strong carbonyl (C=O) stretching bands would appear around 1700-1750 cm⁻¹ for the carboxylic acid and 1680-1700 cm⁻¹ for the keto group. The N-H stretching vibration of the imidazole ring would be observed around 3100-3300 cm⁻¹, while C=N and C=C stretching vibrations of the ring would appear in the 1400-1600 cm⁻¹ region. capes.gov.brnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the imidazole ring would be expected to give a strong Raman signal. Resonance Raman studies, especially with deuterium (B1214612) substitution, can provide detailed information about the vibrational modes coupled to electronic transitions. acs.org

A table summarizing the expected key vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (carboxylic acid) | 2500-3300 | IR |

| N-H stretch (imidazole) | 3100-3300 | IR |

| C=O stretch (keto & acid) | 1680-1750 | IR, Raman |

| C=N/C=C stretch (imidazole) | 1400-1600 | IR, Raman |

| This table presents typical ranges for the indicated functional groups. |

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling provide powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and dynamics of molecules at an atomic level. tandfonline.comnih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the geometric and electronic properties of molecules like this compound. tandfonline.com

Electronic Structure: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, and bond angles. The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. tandfonline.com

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would be expected to be regions of negative potential, while the hydrogens on the imidazole ring and the carboxylic acid would be areas of positive potential.

A table of hypothetical calculated electronic properties for this compound is shown below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | ~4.5 D |

| These are illustrative values based on DFT calculations of similar molecules. |

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and interactions with the environment. nih.govnih.gov

Conformational Sampling: this compound has rotational freedom around the single bond connecting the imidazole ring and the oxoacetic acid moiety. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (conformers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. nih.gov

Solvent Effects: The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations explicitly including solvent molecules (e.g., water) can model the hydrogen bonding interactions between the solute and solvent. These simulations can reveal how the solvent affects the conformational preferences and the accessibility of different functional groups, which is critical for understanding its behavior in biological systems or as a reactant in solution-phase chemistry. nih.govacs.org The simulations can track the formation and breaking of hydrogen bonds between the imidazole N-H, the carboxylic acid O-H, the carbonyl oxygens, and surrounding water molecules.

Docking Studies of this compound with Target Macromolecules

Computational docking studies are instrumental in elucidating the potential interactions between small molecules, such as this compound, and their biological macromolecular targets. These in silico methods predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein or enzyme. Such studies are pivotal in the early stages of drug discovery and for understanding the mechanistic basis of a compound's biological activity.

While direct docking studies on this compound are not extensively reported in publicly available literature, research on closely related imidazole derivatives provides valuable insights into their potential as antimicrobial agents. One such study focused on the interaction of novel imidazole derivatives with the bacterial FabH–CoA complex in E. coli (PDB ID: 1HNJ). arabjchem.org The FabH enzyme is a β-ketoacyl-ACP synthase that plays a crucial role in the initiation of fatty acid biosynthesis, making it a validated target for antibacterial drug development.

In this research, a series of newly synthesized imidazole derivatives were docked into the active site of the FabH–CoA complex to predict their binding modes and affinities. arabjchem.org The findings revealed that these compounds could effectively bind to the active site, suggesting a potential mechanism for their observed antibacterial activity. arabjchem.org The interactions were primarily characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's binding pocket.

Although the exact compound this compound was not the primary focus of this specific study, the research on its structural analogs provides a strong rationale for its potential to interact with similar biological targets. The core imidazole scaffold is a common feature in many biologically active compounds, and its derivatives are frequently explored for their therapeutic potential.

The following table summarizes the findings from a representative docking study on a derivative of the imidazole class of compounds with the bacterial FabH–CoA complex. This data is presented to illustrate the typical interactions and binding energies observed for this class of molecules.

Table 1: Docking Study of an Imidazole Derivative with Bacterial FabH–CoA Complex

| Target Macromolecule | PDB ID | Ligand Studied | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Bacterial FabH–CoA complex | 1HNJ | Imidazole Derivative | Not specified | Not specified in abstract | arabjchem.org |

Note: The specific docking score and interacting residues for the imidazole derivatives were not detailed in the abstract of the cited study. The study did confirm antimicrobial activity and that a molecular docking investigation was conducted to understand the binding to the bacterial FabH–CoA complex.

Analytical Methodologies for the Detection and Quantification of 1h Imidazol 4 Yl Oxo Acetic Acid in Research Studies

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 1H-imidazol-4-yl(oxo)acetic acid from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each with its own set of advantages and requirements.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for separating polar compounds. In this mode, a non-polar stationary phase is used with a polar mobile phase. For the analysis of alpha-keto acids, C18 columns are frequently utilized. nih.govresearchgate.net The mobile phase typically consists of an aqueous buffer, often with an organic modifier like acetonitrile (B52724) or methanol, to achieve optimal separation. researchgate.netnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for simple sample matrices, while gradient elution, with a changing mobile phase composition, is often necessary for complex biological samples to ensure adequate resolution. nih.gov

Due to the lack of a strong chromophore in many alpha-keto acids, direct UV detection can be challenging. However, derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance sensitivity. nih.govrsc.org

Gas Chromatography (GC):

Gas chromatography offers high resolution and sensitivity but is generally suitable for volatile and thermally stable compounds. Since this compound is a non-volatile alpha-keto acid, derivatization is a mandatory step to increase its volatility and thermal stability. gcms.cz Common derivatization procedures for alpha-keto acids involve esterification of the carboxylic acid group and/or conversion of the keto group to a more volatile derivative, such as an oxime. gcms.cz For instance, trimethylsilylation of quinoxalinol derivatives of alpha-keto acids has been successfully used for their analysis by capillary GC. nih.gov

The choice of the GC column is also crucial. Fused-silica capillary columns with a non-polar stationary phase like SE-30 are often employed for the separation of these derivatives. nih.gov Flame ionization detection (FID) is a common detector, although mass spectrometry (MS) coupling provides higher selectivity and sensitivity.

Table 1: Comparison of HPLC and GC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Derivatization | Often required for enhanced detection (e.g., UV or fluorescence). | Mandatory to increase volatility and thermal stability. |

| Typical Column | Reversed-phase (e.g., C18). nih.govresearchgate.net | Fused-silica capillary with a non-polar phase (e.g., SE-30). nih.gov |

| Detection | UV, Fluorescence, Mass Spectrometry (MS). nih.govrsc.orgscilit.com | Flame Ionization Detector (FID), Mass Spectrometry (MS). nih.gov |

| Advantages | Suitable for non-volatile and thermally labile compounds; simpler sample preparation in some cases. | High resolution and sensitivity. |

| Disadvantages | Lower resolution than GC for some compounds; may require derivatization for sensitive detection. | Derivatization can be complex and time-consuming; not suitable for thermally unstable derivatives. |

Mass Spectrometry-Based Quantification Approaches

Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS or GC-MS), is a powerful tool for the highly sensitive and selective quantification of this compound.

Tandem mass spectrometry (MS/MS) is the gold standard for quantitative analysis in complex mixtures. scilit.com This technique involves the selection of a specific precursor ion (the molecular ion or a characteristic fragment of the analyte) in the first mass analyzer, its fragmentation in a collision cell, and the detection of specific product ions in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly enhances selectivity and reduces background noise, allowing for accurate quantification even at very low concentrations. researchgate.net

For the quantification of 2-oxo-imidazole-containing dipeptides, which are structurally related to this compound, HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) has been successfully applied. scilit.comnih.gov The use of stable isotope-labeled internal standards is a common practice in quantitative MS to correct for matrix effects and variations in instrument response, leading to highly accurate and precise measurements. scilit.com

Table 2: Key Parameters in Mass Spectrometry for Quantification

| Parameter | Description | Relevance for this compound Analysis |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) is common for polar molecules in LC-MS. Can be run in positive or negative ion mode. | ESI in either positive or negative mode would likely be suitable. |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact molecule or a primary fragment selected for fragmentation. | Would correspond to the [M+H]+ or [M-H]- of the derivatized or underivatized compound. |

| Product Ion (Q3) | The m/z of a specific fragment ion generated from the precursor ion in the collision cell. | Characteristic fragments resulting from the collision-induced dissociation of the precursor ion. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to maximize the signal of the desired product ion. |

| Internal Standard | A stable isotope-labeled version of the analyte added to samples and standards. | Crucial for accurate quantification by correcting for analytical variability. scilit.com |

Spectrophotometric and Electrochemical Detection Methods

Besides mass spectrometry, spectrophotometric and electrochemical methods can also be employed for the detection of this compound, often after a derivatization step.

Spectrophotometric Methods:

UV-Vis spectrophotometry can be used for the detection of alpha-keto acids. The carbonyl group in alpha-keto acids exhibits a weak n→π* absorption in the UV region. For instance, phenylpyruvic acid has a maximum absorbance (λmax) at 289 nm. caymanchem.com However, the low molar absorptivity and potential for interference from other UV-absorbing compounds in biological samples can limit the sensitivity and selectivity of direct UV detection.

To overcome these limitations, derivatization reactions that introduce a highly absorbing chromophore are often used. A common approach is the reaction of alpha-keto acids with o-phenylenediamine (B120857) or its derivatives to form stable quinoxalinol derivatives, which can be measured spectrophotometrically. rsc.org Another strategy involves the formation of semicarbazones, which can also be quantified by spectrophotometry. nih.gov

Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis absorption. Alpha-keto acids can be derivatized with fluorescent reagents, such as 1,2-diamino-4,5-dimethoxybenzene, to produce highly fluorescent quinoxalinone derivatives that can be detected at very low concentrations. nih.govnih.gov

Electrochemical Methods:

Electrochemical detection provides another sensitive and selective approach for the analysis of electroactive compounds. While this compound itself may not be readily electroactive at conventional electrodes, its derivatives can be.

More advanced electrochemical methods involve the use of biosensors. For example, an amperometric biosensor for the detection of α-ketoglutarate has been developed based on the immobilization of the enzyme glutamate (B1630785) dehydrogenase on a modified carbon fiber electrode. nih.gov This biosensor works by monitoring the consumption of NADH during the enzymatic reaction. A similar principle could potentially be applied to develop a biosensor for this compound by using a specific enzyme that metabolizes it. Another approach involves the electrochemical reductive amination of α-keto acids to their corresponding amino acids on a nanoporous gold electrode, where the reductive current can be measured. mdpi.com

Application of Analytical Methods in Mechanistic and Metabolic Research

The accurate and sensitive quantification of this compound is crucial for elucidating its role in metabolic pathways and disease mechanisms.

For instance, the transamination of L-dopa, a primary medication for Parkinson's disease, can lead to the formation of 3,4-dihydroxyphenylpyruvic acid, an alpha-keto acid. nih.gov Studying the levels of such keto acids is important for understanding the bioavailability and metabolism of L-dopa. nih.govfrontiersin.org The analytical methods described above can be applied to monitor the formation and fate of imidazole-containing keto acids in biological systems.

In the context of inborn errors of metabolism, such as phenylketonuria, there is an accumulation of phenylpyruvic acid due to a deficiency in the enzyme phenylalanine hydroxylase. wikipedia.orghealthmatters.io The analytical techniques for alpha-keto acids are essential for the diagnosis and monitoring of such conditions. caymanchem.com

Furthermore, recent research has highlighted the antioxidant properties of 2-oxo-imidazole-containing dipeptides. nih.govnih.govmdpi.com The conversion of imidazole-containing dipeptides to their 2-oxo derivatives appears to be a critical step in their antioxidant function. mdpi.comresearchgate.net The development of robust analytical methods, particularly LC-MS/MS, has been instrumental in detecting and quantifying these 2-oxo derivatives in various biological samples, including meat tissues, and in understanding their biological relevance. nih.govnih.gov These same methodologies can be adapted to study the metabolic pathways that may produce or be influenced by this compound.

Advanced Applications and Future Research Directions Involving 1h Imidazol 4 Yl Oxo Acetic Acid

Design and Synthesis of 1H-Imidazol-4-yl(oxo)acetic Acid-Based Molecular Probes and Intermediates

The imidazole (B134444) scaffold, particularly the this compound framework and its derivatives, serves as a crucial building block in the synthesis of more complex molecules designed for specific research purposes. These molecules function as intermediates in multi-step syntheses or as molecular probes for detecting and studying biological processes.

Researchers have successfully designed and synthesized novel sets of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides starting from ester intermediates. nih.gov These syntheses highlight the utility of the imidazole-4-carboxylate structure as a versatile scaffold. One efficient method for creating these structures involves the direct use of α-isocyanoacetates, which are valuable reagents for constructing various nitrogen-containing heterocycles. nih.gov The synthesis pathway often involves the hydrolysis of ester intermediates to yield the final carboxylic acid derivatives, with reported yields ranging from 68% to 83%. nih.gov

Furthermore, the imidazole core is integral to the development of fluorescent probes. For instance, an imidazole derivative, 2-(2,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole (MBI), was synthesized through a one-pot condensation reaction and demonstrated utility as a "turn-off" fluorescent probe for detecting Ce⁴⁺ ions. researchgate.net This showcases how the electronic properties of the imidazole ring system can be harnessed to create sensitive and selective detection tools. The development of such probes relies on established synthetic reactions, including condensation reactions, that produce compounds with significant fluorescence emission in the visible spectrum. researchgate.net

The following table summarizes examples of intermediates and probes based on the imidazole-4-carboxylic acid scaffold.

| Derivative Class | Synthetic Precursor/Method | Application/Target | Reference |

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | Cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides, followed by ester hydrolysis. | Inhibition of the HIV-1 Integrase and LEDGF/p75 interaction. | nih.gov |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | Reaction of ester intermediates with hydrazine (B178648) monohydrate. | Inhibition of the HIV-1 Integrase and LEDGF/p75 interaction. | nih.gov |

| Imidazole-based Fluorescent Probes | One-pot condensation of o-phenylenediamine (B120857) with a substituted benzaldehyde. | Selective detection of metal ions (e.g., Ce⁴⁺). | researchgate.net |

Investigation of Uncharted Biochemical Roles and Enzyme Targets

While this compound is structurally related to imidazole-4-acetic acid, a known metabolite of histamine (B1213489) found in organisms like humans and mice, its own specific biochemical roles and enzyme interactions remain an active area of investigation. nih.gov The presence of the α-oxo group suggests potential interactions with enzymes that process α-keto acids.

Research into derivatives of the imidazole-4-carboxylic acid scaffold has begun to uncover novel enzyme targets. A notable example is the evaluation of newly synthesized 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the interaction between the host protein LEDGF/p75 and HIV-1 integrase. nih.gov In these studies, seventeen different compounds based on this scaffold were identified that surpassed a 50% inhibitory threshold at a concentration of 100 µM, pointing to a new potential therapeutic application for this class of molecules. nih.gov

Similarly, the broader imidazolone (B8795221) scaffold, which shares structural similarities, has been investigated for novel antibacterial activities. acs.org Analogs of known inhibitors of the MurB enzyme, which is essential for bacterial cell wall synthesis and has no known counterpart in eukaryotes, have been prepared from imidazolone derivatives. acs.org This suggests that the imidazole core, including that of this compound, could be a valuable starting point for developing inhibitors against uncharted or underexplored bacterial enzyme targets.

Integration of this compound Research into Systems Biology Approaches

Systems biology aims to understand complex biological systems by integrating different types of data, such as genomic, proteomic, and metabolomic information, into comprehensive computational models. This compound is cataloged in metabolic databases like MetaNetX, which is a crucial first step for its inclusion in systems-level analyses. metanetx.org Its entry (MNXM819750) provides standardized identifiers and chemical properties, allowing it to be recognized in large-scale metabolic network reconstructions. metanetx.org

The integration of research findings on this compound into systems biology can occur at multiple levels. For example, kinetic data from studies on its enzymatic interactions (as discussed in section 6.2) can be used to parameterize and refine genome-scale metabolic models (GEMs). These models can then simulate the flow of metabolites through cellular pathways and predict how the introduction or altered concentration of this compound might affect the entire system.

Furthermore, as a secondary metabolite, it may serve as a signaling molecule or arise from the incomplete metabolism of other compounds. hmdb.ca Understanding its synthesis, degradation, and interaction pathways is essential for building accurate models of cellular metabolism and signaling networks. By incorporating experimental data on its synthesis, enzymatic targets, and potential biological effects into systems biology frameworks, researchers can better predict its function and its impact on cellular homeostasis and disease states.

Innovations in Catalyst Development for this compound Synthesis and Transformation

The synthesis of imidazole derivatives, including acids and esters related to this compound, has been a major focus of chemical research, leading to significant innovations in catalysis. These advancements aim to improve reaction efficiency, reduce environmental impact, and simplify purification processes.

A key trend is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, a palladium nanocatalyst supported on an alumina (B75360) matrix ([Pd/Al₂O₃]) was designed for the efficient synthesis of imidazolones from ureas and 1,2-diols. acs.org This system operates without the need for external additives and has demonstrated good activity and selectivity. acs.org

Palladium catalysis is also central to other synthetic transformations. The Suzuki cross-coupling reaction, using catalysts like PdCl₂(dppf), has been employed to synthesize 4-(hetero)aryl-1H-imidazoles from 4-iodo-1H-imidazole and various boronic acids with yields up to 95%. rsc.org

In addition to sophisticated metal catalysts, simpler catalytic systems are also being refined. The condensation of α-amino acid phenylhydrazides with triethyl orthoesters can be achieved using catalytic amounts of dry acetic acid under solvent-free conditions, providing a greener route to substituted imidazol-4-ones. nih.gov For the synthesis of imidazol-1-yl-acetic acid, a key intermediate for the drug zoledronic acid, various methods have been developed. One practical approach involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by a non-aqueous ester cleavage using titanium tetrachloride as a catalyst. nih.govresearchgate.net More recent innovations include one-pot methods that use imidazole itself as the base, avoiding inorganic bases and phase transfer catalysts, and achieving high yields and purity. researchgate.net Another environmentally friendly protocol utilizes a solvent-free N-alkylation step, followed by hydrolysis in water. ajgreenchem.com

The table below details various catalytic methods used in the synthesis of related imidazole acids and esters.

| Target Compound/Class | Catalyst | Reaction Type | Key Features | Reference(s) |

| Imidazolones | [Pd/Al₂O₃] nanocatalyst | Dehydrogenative Condensation | Heterogeneous, reusable, additive-free. | acs.org |

| 4-(Hetero)aryl-1H-imidazoles | PdCl₂(dppf) or Pd(PPh₃)₄ | Suzuki Cross-Coupling | Microwave-assisted, high yields (up to 95%). | rsc.org |

| 5-Monosubstituted imidazol-4-ones | Acetic Acid | Condensation | Solvent-free, enantioselective. | nih.gov |

| Imidazol-1-yl-acetic acid hydrochloride | Titanium tetrachloride | N-alkylation & Ester Cleavage | Non-aqueous cleavage, practical for intermediates. | nih.gov, researchgate.net |

| Imidazol-1-yl-acetic acid | Imidazole (as base) | One-Pot N-alkylation & Hydrolysis | No phase transfer catalyst, high yield (84.7%). | researchgate.net |

| Imidazol-1-yl-acetic acid hydrochloride | None (solvent-free) | N-alkylation | Environmentally friendly, simple work-up. | ajgreenchem.com |

Q & A

Q. What are the established synthetic routes for 1H-imidazol-4-yl(oxo)acetic acid, and what key reaction conditions influence yield?

The synthesis of this compound (also termed imidazole-4-acetic acid, IAA) typically involves condensation reactions or functionalization of pre-existing imidazole derivatives. A common approach includes:

- Carboxylation of imidazole precursors : Reaction of 1H-imidazole-4-carbaldehyde with oxidizing agents like hydrogen peroxide (H₂O₂) under controlled pH to introduce the oxo-acetic acid moiety .

- Photostimulated SRN1 reactions : Utilizing ketone enolate ions as nucleophiles in DMSO under photoinitiation to form ε-oxo intermediates, followed by acid-catalyzed cyclization .

Key conditions : Solvent polarity (e.g., DMSO enhances electron transfer), reaction temperature (25–60°C), and stoichiometry of oxidizing agents critically affect yield. Contaminants like residual iodine from iodophenyl precursors may necessitate purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the imidazole ring structure and acetic acid side chain. Key signals include imidazole protons at δ 7.2–7.8 ppm and carboxylate carbons at ~170–175 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+ at m/z 141.04 for C₅H₆N₂O₃) and fragments related to decarboxylation or ring cleavage .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity (>98%) and detects byproducts like unreacted imidazole precursors .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what methodologies guide these modifications?

- Functionalization strategies :

- Substitution at the imidazole N1 position : Alkylation with propargyl or aryl groups via SN2 reactions using NaH as a base, improving metabolic stability .

- Carboxyl group derivatization : Esterification or amidation to modulate lipophilicity. For example, coupling with PEG-alkyne moieties enhances solubility for in vivo studies .

- Evaluation methods :

Q. What experimental factors explain contradictory data in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Variability in assay conditions : Differences in buffer pH (e.g., phosphate vs. Tris-HCl) can alter ionization of the carboxyl group, affecting receptor binding .

- Stereochemical impurities : Racemization during synthesis (e.g., in chiral derivatives) may reduce potency. Chiral HPLC or circular dichroism (CD) is recommended to verify enantiopurity .

- Byproduct interference : Residual solvents (e.g., DMSO) or unreacted intermediates in crude extracts can skew enzymatic assay results .

Q. What are the challenges in designing stable formulations of this compound for in vivo studies, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.